molecular formula C13H17FO B7984112 (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol

Cat. No.: B7984112
M. Wt: 208.27 g/mol
InChI Key: RFQUHYMYBBOESC-WCQYABFASA-N
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Description

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol backbone substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Grignard Reaction: A Grignard reagent, such as 3-fluoro-4-methylphenylmagnesium bromide, is prepared and reacted with cyclohexanone to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2S) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Substituted phenyl derivatives are the major products.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: The compound is used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: It can serve as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its chiral nature makes it a potential candidate for the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

    (1R,2S)-2-phenylcyclohexanol: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.

    (1R,2S)-2-(4-fluorophenyl)cyclohexanol: Similar structure but lacks the methyl group on the phenyl ring.

    (1R,2S)-2-(3-methylphenyl)cyclohexanol: Similar structure but lacks the fluoro group on the phenyl ring.

Uniqueness: The presence of both fluoro and methyl substituents on the phenyl ring of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQUHYMYBBOESC-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCC[C@H]2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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